molecular formula C23H21N3O5S2 B2493766 N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617694-85-6

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No. B2493766
M. Wt: 483.56
InChI Key: OSOKKSJSYBCWGH-VXPUYCOJSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide" involves complex organic reactions, particularly those incorporating 1,3-thiazolidin-4-one moieties. These moieties are synthesized through various methods, with an emphasis on reactions that offer significant scope in medicinal chemistry due to their biological relevance (Cunico, Gomes, & Vellasco, 2008). The synthetic routes often involve multicomponent reactions that allow for the incorporation of diverse substituents, enhancing the molecule's potential biological activities.

Molecular Structure Analysis

The molecular structure of compounds containing 1,3-thiazolidin-4-one moieties, similar to the compound , has been extensively studied. These analyses include spectroscopic and structural properties to understand their conformation, stability, and reactivity. High-resolution magnetic resonance spectroscopy and ab initio calculations are among the techniques used to gain insight into the conformations of these products (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactions involving 1,3-thiazolidin-4-ones and their derivatives are crucial for exploring their medicinal chemistry applications. These compounds participate in various chemical transformations, offering enormous scope for developing pharmacologically active molecules. The diverse reactions of thiazolidinones allow for the synthesis of a wide range of biologically active compounds, highlighting their versatility in organic synthesis and drug discovery (Santos, Jones Junior, & Silva, 2018).

Physical Properties Analysis

The physical properties of compounds like "N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide" are determined by their molecular structure. These properties include melting points, solubility in various solvents, and stability under different conditions. The synthesis and evaluation of these compounds often involve optimizing their physical properties to enhance their biological activity and pharmacokinetic profiles (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Chemical Properties Analysis

The chemical properties analysis of such compounds focuses on their reactivity, the potential for undergoing various chemical transformations, and their interaction with biological targets. The thiazolidin-4-one core is particularly interesting due to its ability to engage in hydrogen bonding and other non-covalent interactions, making it a valuable scaffold in drug design. The versatility of this scaffold is evident in its incorporation into molecules with a wide range of biological activities (Mech, Kurowska, & Trotsko, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of interest in the synthesis of various derivatives, such as N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide, through cyclocondensation processes. These syntheses contribute to the exploration of new chemical entities with potential biological activities (Saxena et al., 2011).

Antimicrobial Properties

  • Some derivatives, like 4-oxo-thiazolidines and 2-oxo-azetidines, have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, suggesting a potential for antimicrobial applications (Desai et al., 2008).

Potential in Medicinal Chemistry

  • The structural features of these compounds make them interesting candidates for further research in medicinal chemistry, particularly in the synthesis of novel compounds with potential therapeutic applications. This includes exploring their cytotoxic activities against various cell lines (Nguyen et al., 2019).

Applications in Organic Synthesis

  • The compound and its derivatives have been utilized in organic synthesis, contributing to the development of new methodologies and reactions for creating diverse molecular structures, which could have implications in drug development and material sciences (Galushchinskiy et al., 2017).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-4-25-22(29)20(33-23(25)32)19-14-7-5-6-8-16(14)26(21(19)28)12-18(27)24-15-10-9-13(30-2)11-17(15)31-3/h5-11H,4,12H2,1-3H3,(H,24,27)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOKKSJSYBCWGH-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

CAS RN

617694-85-6
Record name N-(2,4-DIMETHOXYPHENYL)-2-[(3Z)-3-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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